molecular formula C17H14Cl2N4O4S B12187403 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2,4-dichlorophenyl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](2,4-dichlorophenyl)methanone

Cat. No.: B12187403
M. Wt: 441.3 g/mol
InChI Key: RFIQBDULTDRMFU-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole ring, a piperazine ring, and a dichlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This is followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the attachment of the dichlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring. It can be used to label and track biological molecules in various assays and imaging techniques .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its dichlorophenyl group, which can enhance its chemical stability and reactivity.

Properties

Molecular Formula

C17H14Cl2N4O4S

Molecular Weight

441.3 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C17H14Cl2N4O4S/c18-11-4-5-12(13(19)10-11)17(24)22-6-8-23(9-7-22)28(25,26)15-3-1-2-14-16(15)21-27-20-14/h1-5,10H,6-9H2

InChI Key

RFIQBDULTDRMFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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